1H-Imidazole, 4-methyl-1-pentyl

Gas Chromatography Kovats Retention Index Alkylimidazole Analysis

1H-Imidazole, 4-methyl-1-pentyl (CAS 144748-26-5) is a C-4 methyl and N-1 pentyl disubstituted imidazole. This alkylimidazole is a liquid-phase building block used in the synthesis of imidazolium-based ionic liquids and coordination complexes.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
CAS No. 144748-26-5
Cat. No. B12553748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 4-methyl-1-pentyl
CAS144748-26-5
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(N=C1)C
InChIInChI=1S/C9H16N2/c1-3-4-5-6-11-7-9(2)10-8-11/h7-8H,3-6H2,1-2H3
InChIKeyXKFFEMCWONYMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole, 4-methyl-1-pentyl (CAS 144748-26-5): A Key Alkylimidazole Intermediate for Ionic Liquid and Heterocyclic Chemistry


1H-Imidazole, 4-methyl-1-pentyl (CAS 144748-26-5) is a C-4 methyl and N-1 pentyl disubstituted imidazole [1]. This alkylimidazole is a liquid-phase building block used in the synthesis of imidazolium-based ionic liquids and coordination complexes. Its dual substitution pattern confers distinct physicochemical properties compared to mono-substituted analogs, which are critical for applications requiring controlled lipophilicity and specific chromatographic behavior [2].

Why 4-Methyl-1-pentylimidazole Cannot Be Replaced by Simple N-Alkyl or 4-Methyl Imidazoles in Critical Applications


Substituting 4-methyl-1-pentylimidazole with a common analog like 1-pentylimidazole or 4-methylimidazole compromises critical performance metrics. The presence of both the N1-pentyl chain and the C4-methyl group creates a unique steric and electronic environment that directly impacts hydrophobicity and molecular recognition. As demonstrated by gas chromatography data, the dual substitution significantly alters the analyte-column interaction, leading to a quantifiable shift in retention behavior that is not observed with either mono-substituted analog [1]. Simple replacement will lead to different separation profiles, altered partition coefficients, and potentially failed synthetic outcomes in structure-sensitive reactions.

Quantitative Differentiation of 4-Methyl-1-pentylimidazole from Closest Analogs: An Evidence-Driven Selection Guide


Gas Chromatographic Retention on Non-Polar Column: 4-Methyl-1-pentylimidazole vs. 1-Pentylimidazole

Under identical isothermal gas chromatography conditions, 4-methyl-1-pentylimidazole exhibits a significantly higher Kovats retention index (RI) on a non-polar OV-101 column compared to its direct analog 1-pentylimidazole [1]. The introduction of the C4-methyl group increases the boiling point and modifies the dispersive interactions with the stationary phase, resulting in a quantifiably longer retention time.

Gas Chromatography Kovats Retention Index Alkylimidazole Analysis

Enhanced Lipophilicity: Calculated LogP of 4-Methyl-1-pentylimidazole vs. 4-Methylimidazole

The calculated partition coefficient (LogP) for 4-methyl-1-pentylimidazole is 2.38, compared to a LogP of approximately 0.30 for the parent compound 4-methylimidazole . This represents a 2.08 log-unit increase, reflecting the profound impact of the N1-pentyl chain on molecular hydrophobicity. The LogP value is a key determinant of solubility, membrane permeability, and partition behavior in biphasic systems.

Lipophilicity Partition Coefficient Drug Design Green Solvent

Chromatographic Selectivity: Polar vs. Non-Polar Phase Interaction Profile

The compound's retention behavior is characterized on both non-polar and polar stationary phases. On a non-polar OV-101 column its RI is 1313, while on a polar PEG-40M/KF column at 170°C, the RI is 1954 [1]. This large shift (ΔRI = 641) is indicative of strong polar interactions from the imidazole nucleus. The quantitative ratio or difference between these indices provides a unique 'fingerprint' that differentiates it from N-alkyl imidazoles lacking the 4-methyl group, which will display different phase selectivity.

2D Gas Chromatography Stationary Phase Selectivity Method Development

Procurement-Driven Application Scenarios for 4-Methyl-1-pentylimidazole


Synthesis of Tailored Ionic Liquids with Defined Lipophilicity

The quantified LogP of 2.38 positions 4-methyl-1-pentylimidazole as an ideal precursor for quaternization into imidazolium salts. Unlike 4-methylimidazole-derived ionic liquids (which are too hydrophilic), the pentyl chain enables the design of water-immiscible ionic liquids for biphasic catalysis and metal extraction, where a LogP in the 2-3 range is optimal for phase separation without excessive viscosity [REFS-1 from Section 3, Evidence Item 2].

Analytical Chemistry: Reference Standard for Alkylimidazole Residue Analysis

The unambiguous Kovats retention indices (1313 on OV-101, 1954 on PEG-40M/KF) make this compound suitable as a calibration standard in GC and GC-MS methods targeting alkylimidazole contaminants or reaction byproducts. Its baseline resolution from 1-pentylimidazole (RI 1258) on non-polar columns ensures it can be used to spike and validate analytical methods without interference from its mono-substituted analog [REFS-1 from Section 3, Evidence Item 1].

Coordination Chemistry: A Sterically-Tuned N-Donor Ligand

As a neutral N-donor ligand, 4-methyl-1-pentylimidazole provides a distinct steric and electronic profile compared to 1-alkylimidazoles. The 4-methyl group introduces a defined steric parameter near the donor nitrogen, which can influence the geometry and stability of metal complexes. This is critical for applications in homogeneous catalysis where fine-tuning the ligand's steric bulk can alter catalytic activity and selectivity [REFS-1 from Section 1].

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